4-(2-Furyl)-2-(4-pyridinyl)pyrimidine

Description

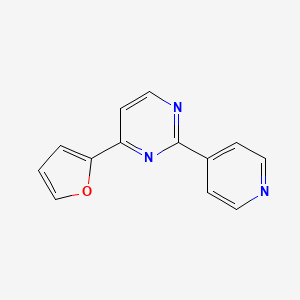

4-(2-Furyl)-2-(4-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-furyl group at position 4 and a 4-pyridinyl group at position 2. This structure combines aromatic and electron-rich moieties, making it a candidate for applications in medicinal chemistry, particularly in targeting adenosine receptors and other biological pathways. Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in related pyrimidine derivatives .

Properties

IUPAC Name |

4-(furan-2-yl)-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-12(17-9-1)11-5-8-15-13(16-11)10-3-6-14-7-4-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFWPHNCOQVRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817880 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

4-(2-Furyl)-2-(4-pyridinyl)pyrimidine is a compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine core substituted with a furyl group and a pyridinyl group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown moderate to good activity against various bacterial strains. For instance, it was tested against Xanthomonas oryzae and Xanthomonas citri, yielding lower antibacterial activities compared to traditional agents like thiodiazole copper .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cancer cell proliferation, particularly in human liver carcinoma cells. The integration of the furan ring system appears crucial for enhancing its anticancer efficacy .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of essential kinases involved in various diseases. For example, it was screened for its inhibitory effects on PfGSK3 and PfPK6, which are targets for antimalarial drug development. The compound exhibited significant inhibition with an IC50 value indicating its potency .

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The presence of the pyridine and furan groups enhances binding affinity, allowing the compound to modulate enzyme activity effectively. This interaction can lead to alterations in biochemical pathways associated with disease progression.

Study 1: Inhibition of Plasmodial Kinases

In a recent study focusing on antimalarial compounds, this compound was part of a series that showed promising results in inhibiting PfGSK3 and PfPK6. The compound's structural features were correlated with its inhibitory potency, suggesting that modifications could enhance its efficacy further .

Study 2: Antifungal Activity Evaluation

Another investigation assessed the antifungal properties of related pyrimidine derivatives, which included this compound as a reference compound. The results indicated that while some derivatives displayed significant antifungal activity against pathogens like Botrytis cinerea, the specific activity of our compound remains to be fully characterized .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including 4-(2-Furyl)-2-(4-pyridinyl)pyrimidine, exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains through mechanisms that may involve disruption of cellular processes or inhibition of bacterial growth.

Case Study : A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting promising potential for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in apoptosis rates, with a reported increase by over 50% compared to control groups. This effect is attributed to the compound's interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, including kinases and other proteins involved in disease pathways.

Case Study : A docking study revealed that the compound exhibits strong binding affinity towards PIM-1 kinase, a target implicated in several cancers. The IC50 values reported were as low as 11.4 nM, indicating potent inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine derivatives modified with aromatic substituents. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, receptor affinity, and physicochemical properties.

Key Findings:

Substituent Effects on Solubility :

- Piperazinyl or piperidinyl groups (e.g., in 4-(3-Furyl)-2,4-bis(4-methylpiperazinyl)pyrimidine) enhance solubility compared to unsubstituted furyl-pyrimidines .

- Hydrophobic groups (e.g., trifluoromethyl in 4-(2-Furyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine) increase lipophilicity, affecting blood-brain barrier penetration .

Receptor Selectivity :

- A2A receptor antagonists (e.g., SCH 58261) require a 2-furyl group and extended aromatic side chains for high affinity (Ki < 5 nM) .

- A3 selectivity (e.g., 8FB-PTP) is achieved by fluorobenzyl substitutions, which optimize steric and electronic interactions with the receptor’s hydrophobic pocket .

Synthetic Flexibility :

- Chloro-substituted derivatives (e.g., 2-Chloro-4-(2-furyl)pyrimidine) serve as intermediates for further functionalization, enabling rapid diversification in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.